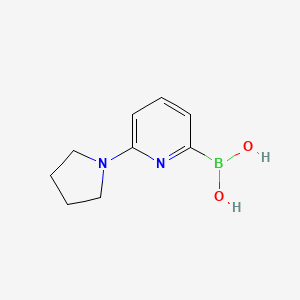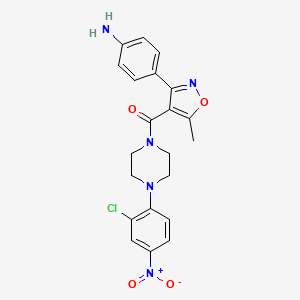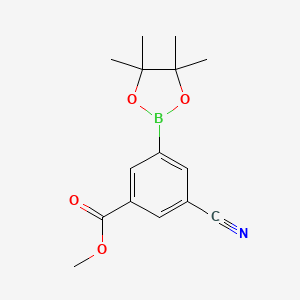
trans-4-Amino-1-isopropyl-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-Amino-1-isopropyl-3-pyrrolidinol” is a chemical compound with the IUPAC name (3S,4S)-4-amino-1-isopropylpyrrolidin-3-ol dihydrochloride . It has a molecular weight of 217.14 and its InChI Code is 1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0…/s1 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7 H16 N2 O . 2 Cl H . The InChI key for this compound is KPMFUOZROXMDCW-JFYKYWLVSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stored at room temperature .Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in the synthesis of structurally complex molecules with potential medicinal applications. One study emphasizes the significance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the broader synthetic applications and bioavailability of pyranopyrimidine core structures in the medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). This suggests that compounds like trans-4-Amino-1-isopropyl-3-pyrrolidinol could be key intermediates in developing lead molecules through multifaceted synthetic pathways.
Cell-Penetrating Peptides and Diagnostic Therapeutics
Cell-penetrating peptides (CPPs) are another area of interest, with applications in disease diagnosis and therapy. CPPs or CPP-based delivery systems, despite not yet approved by regulatory bodies, show significant potential in delivering diagnostic and therapeutic agents across cellular membranes (Xie et al., 2020). This area could benefit from the incorporation of structurally specific compounds like this compound for enhancing delivery mechanisms.
Synthetic DNA Binding Drugs
The role of synthetic ligands in interacting with DNA, such as certain bis-distamycins and related lexitropsins showing activity against viruses at low concentrations, underscores the importance of small, functionalized molecules in developing therapeutic agents (Reddy, Sondhi, & Lown, 1999). Compounds with structural similarities to this compound may be instrumental in these contexts, serving as building blocks for minor groove-binding drugs.
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are extensively explored for their pharmacological significance, suggesting a wide array of applications in drug discovery. A review on pyrrolidine and its derivatives in drug development highlights their role in treating various diseases, emphasizing the scaffold's versatility and contribution to molecule stereochemistry (Petri et al., 2021). This underlines the potential research applications of compounds like this compound in synthesizing novel biologically active molecules.
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVYQWQGIUEHV-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C(C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C[C@@H]([C@H](C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-4'-(dimethylcarbamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567323.png)








